molecular formula C16H15ClN6O B1434047 4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine CAS No. 1516585-08-2

4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine

Cat. No. B1434047
M. Wt: 342.78 g/mol
InChI Key: LEQZSJSRZNPTRK-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine” is a novel derivative of 4-chloro-benzamides . It has been evaluated as a RET kinase inhibitor for cancer therapy .


Synthesis Analysis

The synthesis of this compound involves the design and evaluation of a series of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring . Most of these compounds exhibited moderate to high potency in ELISA-based kinase assay .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains a pyrimidine ring, a piperidine ring, and an oxadiazole ring .

Scientific Research Applications

In a typical application of the scientific method, a researcher develops a hypothesis, tests it through various means, and then modifies the hypothesis on the basis of the outcome of the tests and experiments . The modified hypothesis is then retested, further modified, and tested again, until it becomes consistent with observed phenomena and testing outcomes . In this way, hypotheses serve as tools by which scientists gather data .

For example, if “4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine” was being studied in the field of cryogenic cooling, researchers might develop a hypothesis about how this compound behaves at extremely low temperatures . They would then design an experiment to test this hypothesis, carefully controlling all variables except for the one being tested . The results of this experiment would then be analyzed and used to refine the hypothesis .

This process would be repeated across different fields and applications, each time adapting the experimental procedures and methods to suit the specific requirements of the field . The results obtained from these experiments would provide valuable insights into the properties and potential applications of “4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine”.

properties

IUPAC Name

5-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O/c17-13-8-14(20-10-19-13)23-6-3-11(4-7-23)16-21-15(22-24-16)12-2-1-5-18-9-12/h1-2,5,8-11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZSJSRZNPTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C4=CC(=NC=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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